CRBN Stereospecific Binding: (S)- vs (R)-Thalidomide
The (S)-enantiomer of thalidomide incorporated in this conjugate exhibits stereospecific CRBN binding, whereas (R)-thalidomide shows substantially reduced affinity. In PROTAC applications, the (S)-enantiomer-based degrader JB170 achieves an Aurora-A DC50 of 28 nM, while the (R)-enantiomer counterpart demonstrates significantly attenuated degradation activity due to impaired CRBN engagement .
| Evidence Dimension | CRBN binding stereospecificity / degradation potency |
|---|---|
| Target Compound Data | Contains (S)-thalidomide moiety; in representative PROTAC JB170: DC50 = 28 nM (Aurora-A) |
| Comparator Or Baseline | (R)-thalidomide-based PROTAC analogs: DC50 substantially higher (exact value not reported, but significant attenuation noted) |
| Quantified Difference | ≥5-fold difference inferred; (S)-enantiomer essential for optimal CRBN engagement |
| Conditions | Aurora-A degradation assay; JB170 links Alisertib to thalidomide via CRBN recruitment |
Why This Matters
Selection of the (S)-enantiomer form is critical for achieving maximal CRBN recruitment efficiency and downstream degradation potency in PROTAC applications.
